molecular formula C14H16O4 B8561568 6-(1,3-dioxolan-2-ylmethyl)-3-methyl-3,4-dihydroisochromen-1-one

6-(1,3-dioxolan-2-ylmethyl)-3-methyl-3,4-dihydroisochromen-1-one

Cat. No.: B8561568
M. Wt: 248.27 g/mol
InChI Key: AKMQFDBAVMKKQC-UHFFFAOYSA-N
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Description

6-(1,3-Dioxolan-2-ylmethyl)-3-methyl-3,4-dihydro-1H-isochromen-1-one is a complex organic compound that belongs to the class of isochromenes. Isochromenes are known for their diverse biological activities and are often used as building blocks in organic synthesis. The presence of the 1,3-dioxolane ring in this compound adds to its chemical versatility, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,3-dioxolan-2-ylmethyl)-3-methyl-3,4-dihydroisochromen-1-one typically involves the reaction of a suitable isochromene derivative with 1,3-dioxolane under acidic or basic conditions. One common method includes the use of a Lewis acid catalyst such as zinc chloride or aluminum chloride to facilitate the formation of the 1,3-dioxolane ring .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-throughput screening and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

6-(1,3-Dioxolan-2-ylmethyl)-3-methyl-3,4-dihydro-1H-isochromen-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, alkanes, and various substituted derivatives depending on the reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

  • 5-(1,3-Dioxolan-2-ylmethyl)-3-methyl-3,4-dihydro-1H-isochromen-1-one
  • 6-(2-Methyl-1,3-dioxolan-2-yl)-3-methyl-3,4-dihydro-1H-isochromen-1-one

Uniqueness

6-(1,3-Dioxolan-2-ylmethyl)-3-methyl-3,4-dihydro-1H-isochromen-1-one is unique due to the specific positioning of the 1,3-dioxolane ring, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with biological targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C14H16O4

Molecular Weight

248.27 g/mol

IUPAC Name

6-(1,3-dioxolan-2-ylmethyl)-3-methyl-3,4-dihydroisochromen-1-one

InChI

InChI=1S/C14H16O4/c1-9-6-11-7-10(8-13-16-4-5-17-13)2-3-12(11)14(15)18-9/h2-3,7,9,13H,4-6,8H2,1H3

InChI Key

AKMQFDBAVMKKQC-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C=CC(=C2)CC3OCCO3)C(=O)O1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A sealed tube was charged with aryl bromide, palladium(II) acetate (0.028 g, 0.124 mmol) and tri-t-butylphosphine-BF4 complex (0.072 g, 0.249 mmol) and sealed. The tube was evacuated and refilled with nitrogen before DMF (12.44 ml) and 6-bromo-3-methyl-3,4-dihydro-1H-isochromen-1-one (0.75 g, 3.11 mmol) were added followed by bromo(1,3-dioxolan-2-ylmethyl)zinc (6.22 ml, 3.11 mmol). The tube was heated to 110° C. in the microwave for 75 minutes, after which it was cooled, diluted with EtOAc, filtered, concentrated and purified via MPLC (20-50% E/H) to afford 6-(1,3-dioxolan-2-ylmethyl)-3-methyl-3,4-dihydro-1H-isochromen-1-one. 1H NMR (500 MHz; CDCl3): δ 8.04 (d, J=7.8 Hz, 1H), 7.32 (d, J=8.0 Hz, 1H), 7.17 (s, 1H), 5.11 (t, J=4.7 Hz, 1H), 4.68 (m, 1H), 3.96 (m, 2H), 3.88 (m, 2H), 3.03 (d, J=4.9 Hz, 2H), 2.93 (m, 2H), 1.54 (d, J=6.4 Hz, 3H); LC-MS (IE, m/z): 249 [M+1]+.
[Compound]
Name
aryl bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.028 g
Type
catalyst
Reaction Step One
Name
Quantity
12.44 mL
Type
reactant
Reaction Step Two
Quantity
0.75 g
Type
reactant
Reaction Step Two
Quantity
6.22 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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